Cas no 31934-88-0 (5-chloro-3-methylbenzene-1,2-diol)

5-Chloro-3-methylbenzene-1,2-diol is a chlorinated methyl-substituted dihydroxybenzene compound with applications in organic synthesis and pharmaceutical intermediates. Its key advantages include a stable phenolic structure, which facilitates selective functionalization at the hydroxyl and chloro positions, making it valuable for constructing complex molecules. The methyl group enhances solubility in organic solvents, while the chloro substituent provides reactivity for further derivatization. This compound is particularly useful in the synthesis of agrochemicals, dyes, and specialty chemicals due to its balanced reactivity and structural versatility. High purity grades ensure consistent performance in research and industrial processes. Proper handling is advised due to potential irritant properties.
5-chloro-3-methylbenzene-1,2-diol structure
31934-88-0 structure
Product Name:5-chloro-3-methylbenzene-1,2-diol
CAS No:31934-88-0
MF:C7H7ClO2
MW:158.582281351089
CID:317430
PubChem ID:36022
Update Time:2025-08-05

5-chloro-3-methylbenzene-1,2-diol Chemical and Physical Properties

Names and Identifiers

    • 1,2-Benzenediol,5-chloro-3-methyl-
    • 5-chloro-3-methylbenzene-1,2-diol
    • 3-methyl-5-chlorocatechol
    • Q27103610
    • Catechol, 5-chloro-3-methyl-
    • SCHEMBL2933421
    • 31934-88-0
    • DTXSID20185767
    • 5-CHLORO-3-METHYL-1,2-BENZENEDIOL
    • 5-Chloro-3-methyl-catechol
    • AKOS022635875
    • 5-Chloro-3-methylcatechol
    • EN300-1599488
    • C03591
    • 1,2-Benzenediol, 5-chloro-3-methyl-
    • CHEBI:28288
    • Inchi: 1S/C7H7ClO2/c1-4-2-5(8)3-6(9)7(4)10/h2-3,9-10H,1H3
    • InChI Key: DEMKYMVOIBWYAM-UHFFFAOYSA-N
    • SMILES: ClC1C=C(C(=C(C)C=1)O)O

Computed Properties

  • Exact Mass: 158.01351
  • Monoisotopic Mass: 158.013
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 0
  • Complexity: 118
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.3
  • Topological Polar Surface Area: 40.5A^2

Experimental Properties

  • Density: 1.384
  • Boiling Point: 279.4°Cat760mmHg
  • Flash Point: 122.8°C
  • Refractive Index: 1.61
  • PSA: 40.46

5-chloro-3-methylbenzene-1,2-diol Pricemore >>

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5-chloro-3-methylbenzene-1,2-diol Related Literature

  • 1. The reactions of o-benzoquinones with cyclopentadiene
    M. F. Ansell,A. F. Gosden,V. J. Leslie,R. A. Murray J. Chem. Soc. C 1971 1401

Additional information on 5-chloro-3-methylbenzene-1,2-diol

Comprehensive Overview of 5-Chloro-3-methylbenzene-1,2-diol (CAS No. 31934-88-0): Properties, Applications, and Industry Insights

5-Chloro-3-methylbenzene-1,2-diol (CAS 31934-88-0), a chlorinated aromatic diol, is a specialized organic compound gaining attention in pharmaceutical intermediates and fine chemical synthesis. Its unique molecular structure, featuring both hydroxyl and chloro substituents on a methylated benzene ring, enables versatile reactivity patterns. Researchers increasingly explore its role in antioxidant development and bioactive molecule design, aligning with current trends in green chemistry and sustainable synthesis.

The compound's physicochemical properties—including a molecular weight of 174.59 g/mol and moderate polarity—make it soluble in common organic solvents like ethanol and acetone. This characteristic facilitates its use in multi-step organic reactions, particularly where selective protection of hydroxyl groups is required. Recent patent analyses reveal growing applications in agrochemical formulations and electronic material precursors, addressing industry demands for high-performance specialty chemicals.

Analytical techniques for 5-chloro-3-methylbenzene-1,2-diol characterization typically involve HPLC purity testing (reverse-phase C18 columns) and GC-MS identification. Modern laboratories employ QbD (Quality by Design) approaches to optimize its synthesis, reflecting the pharmaceutical industry's focus on process analytical technology. Stability studies indicate proper storage under inert atmosphere at 2-8°C prevents degradation, a critical consideration for long-term material preservation.

Emerging research explores the compound's potential in polymeric material science, where its bifunctional nature serves as a cross-linking agent for thermosetting resins. This application aligns with the global push toward advanced material innovation, particularly in biodegradable polymer development. The electron-withdrawing chloro group enhances thermal stability—a property valued in high-temperature material applications.

From a regulatory perspective, proper handling of CAS 31934-88-0 requires standard organic chemical precautions. Material Safety Data Sheets (MSDS) recommend engineering controls like fume hoods during large-scale processing. The compound's environmental fate has been studied through OECD 301 biodegradation tests, showing moderate persistence that informs proper waste management protocols in industrial settings.

The synthesis of 5-chloro-3-methylbenzene-1,2-diol typically proceeds through directed ortho-metalation strategies or selective halogenation of methylcatechol derivatives. Process chemists emphasize atom economy improvements to reduce byproducts, responding to the chemical industry's sustainability metrics requirements. Recent literature describes novel catalytic methods achieving >90% yields, demonstrating progress in efficient synthetic routes.

Market analysts note steady demand growth for halogenated phenols like 31934-88-0, driven by specialty chemical sectors in Asia-Pacific and North America. Quality specifications typically require ≥98% purity for pharmaceutical applications, with strict control of isomeric impurities. The compound's supply chain involves specialized fine chemical producers equipped with GMP-compliant facilities for high-grade production.

In analytical method development, 5-chloro-3-methyl-1,2-benzenediol serves as a reference standard for HPLC calibration in environmental testing laboratories. Its distinct UV spectrum (λmax 280 nm) enables sensitive detection at ppm levels, supporting environmental monitoring programs for phenolic compounds. Researchers emphasize method validation per ICH guidelines when developing analytical protocols.

The future outlook for CAS 31934-88-0 appears promising, with potential expansions into electronic chemical applications and specialty coating formulations. Ongoing research investigates its derivatives as ligand precursors in coordination chemistry and asymmetric catalysis. As industries prioritize molecular diversity for functional materials, this compound's structural features position it as a valuable chemical building block for advanced applications.

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